
2-(4-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione
Übersicht
Beschreibung
2-(4-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione, commonly referred to as 4-Bromo-2-methylthiazolidine-1,1-dione, is an organic compound with a wide variety of applications in the field of scientific research. It is a white, crystalline solid that is easily soluble in water and other organic solvents. It is widely used as a starting material in the synthesis of numerous compounds, including pharmaceuticals, pesticides, and dye compounds. This compound has been studied extensively for its various properties and applications, and is currently being used in a number of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
"2-(4-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione" has been studied for its potential in synthesizing derivatives with antimicrobial properties. Jat et al. (2006) described the synthesis of related thiazolidine derivatives with notable antibacterial and antifungal activities against various pathogens, including B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat et al., 2006).
Structural Studies and Synthesis of Derivatives
Iyengar et al. (2005) focused on the synthesis and crystal structure of a closely related compound, 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one. This study provides insight into the molecular structure and potential interactions of similar thiazolidine derivatives (Iyengar et al., 2005).
Application in Drug Development
In the field of drug development, the thiazolidine ring system, which is a part of the "this compound" structure, is explored for its potential in developing new pharmaceutical compounds. Rodrigues et al. (2018) investigated benzylidene-2,4-thiazolidinedione derivatives for their cytotoxic and genotoxic effects on cancer cell lines, particularly lung cancer cells (Rodrigues et al., 2018).
Enzyme Inhibition and Biological Activity
The thiazolidine-2,4-dione derivatives, a group that includes "this compound," have been studied for their enzyme inhibition properties and potential biological activities. For example, Sohda et al. (1982) synthesized various thiazolidine-2,4-dione derivatives and evaluated them as aldose reductase inhibitors, showing significant activity in this regard (Sohda et al., 1982).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-8-7-9(11)3-4-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLANXLDPRCORBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3199192.png)

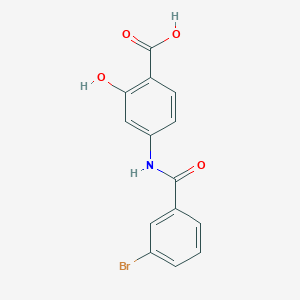

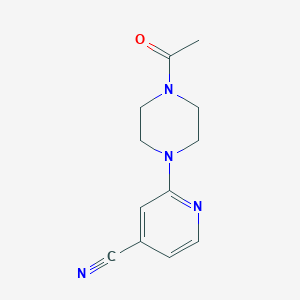

![N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline](/img/structure/B3199223.png)
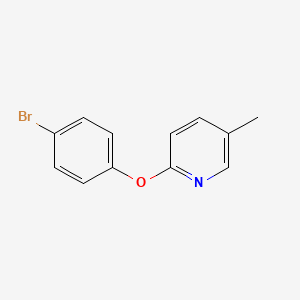
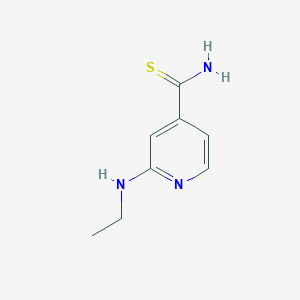
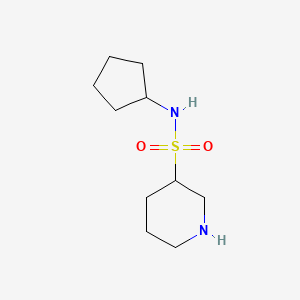
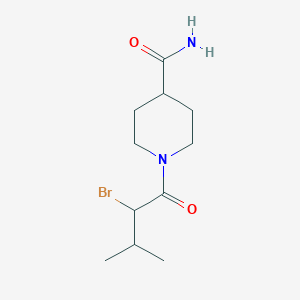
![4-[1-(Ethylamino)ethyl]benzonitrile](/img/structure/B3199268.png)

![2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid](/img/structure/B3199298.png)